WT SLACK Inhibitory Potency: Target Compound vs. 4-Chloro-Deletion Analog (44)
The 4-chloro substituent on the western phenoxy ring of the target compound is indispensable for SLACK inhibition. The target compound (hit 10, VU0545326) exhibits an IC₅₀ of 1.4 µM against WT SLACK in a CHO-K1 stable cell automated patch clamp (APC) assay [1]. In contrast, analog 44, which lacks the 4-chloro group entirely, exhibited only weak inhibitory activity and no IC₅₀ could be determined up to the highest tested concentration of 30 µM [2]. This defines the 4-chloro moiety as a critical pharmacophoric element and a key procurement specification.
| Evidence Dimension | WT SLACK channel inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 1.4 µM |
| Comparator Or Baseline | Analog 44 (4-chloro deletion): IC₅₀ >30 µM (inactive at top concentration) |
| Quantified Difference | >21-fold difference (lower bound); compound 44 is functionally inactive at standard screening concentrations |
| Conditions | Automated patch clamp (APC) assay in CHO-K1 cells stably expressing WT human SLACK channels; compound concentrations from 0.125 to 30 µM in half-log steps; minimum n=3 cells per concentration |
Why This Matters
Purchasing an analog lacking the 4-chloro group will yield a compound that is effectively inactive against the primary target, rendering it useless for any SLACK-related experimental paradigm.
- [1] Q. R. Liu et al., 'Structure–Activity Relationship Studies in a Series of 2-Aryloxy-N-(pyrimidin-5-yl)acetamide Inhibitors of SLACK Potassium Channels,' Molecules, vol. 29, no. 23, p. 5494, 2024, Section 2.1: IC₅₀ = 1.4 µM for hit 10. View Source
- [2] Q. R. Liu et al., 'Structure–Activity Relationship Studies in a Series of 2-Aryloxy-N-(pyrimidin-5-yl)acetamide Inhibitors of SLACK Potassium Channels,' Molecules, vol. 29, no. 23, p. 5494, 2024, Section 2.3, Table 2: analog 44 inactive up to 30 µM. View Source
